N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a 2,3-dimethylphenyl ring and a 3-methoxybenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide: Characterized by the presence of a sulfonamide group attached to a 2,3-dimethylphenyl ring and a 3-methoxybenzene ring.
N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group at the 4-position.
N-(2,3-dimethylphenyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl ring also contributes to its distinct properties compared to other sulfonamides.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-4-9-15(12(11)2)16-20(17,18)14-8-5-7-13(10-14)19-3/h4-10,16H,1-3H3 |
InChI Key |
YXVGNFCNDOHREG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)OC)C |
Origin of Product |
United States |
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